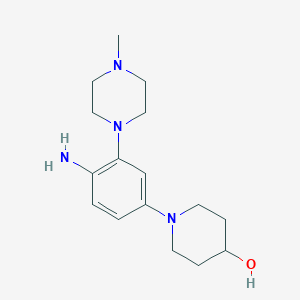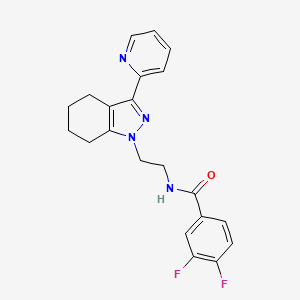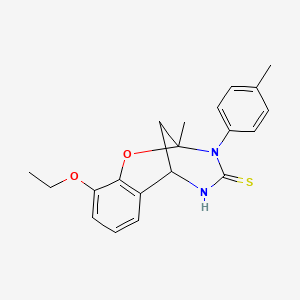![molecular formula C27H27N3O2 B2404495 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845803-27-2](/img/structure/B2404495.png)
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C27H27N3O2. It has a molecular weight of 425.532 . This compound is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a pyrrolidin-2-one group and a p-tolyloxyethyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.522 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 685.2±55.0 °C at 760 mmHg . The melting point and MSDS are not available .Mecanismo De Acción
Target of Action
The primary targets of this compound are Cu2+ ions and Hg2+ ions . These ions play a crucial role in various biological processes, and their detection is of great importance in biochemistry and environmental science.
Mode of Action
The compound interacts with its targets through a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to a change in the fluorescent response of the compound. The difference in the linker of the probe molecules leads to a radical change in the fluorescent response of the probes to Cu2+ .
Biochemical Pathways
The compound affects the biochemical pathways involving Cu2+ and Hg2+ ions . The changes in these pathways can lead to downstream effects such as alterations in enzyme activity, protein function, and cellular signaling.
Pharmacokinetics
The compound exhibits excellent water solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The interaction of the compound with its targets results in a change in its fluorescence. This change can be used to detect the presence of Cu2+ and Hg2+ ions . Moreover, the compound has been shown to have excellent cell permeability and can be used for imaging Cu2+ within living cells .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH and the presence of other ions. For instance, the compound has been shown to have a wide pH range and high selectivity and sensitivity to Cu2+ . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in lab experiments is its high selectivity for PTP1B, which makes it a useful tool for studying the role of PTP1B in various biological processes. However, this compound is also known to have low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, including its use in the development of new drugs for the treatment of type 2 diabetes and other metabolic disorders. It could also be used as a tool for studying the role of PTP1B in other biological processes, such as cancer and inflammation. Additionally, further research could be done to improve the solubility of this compound and to develop new methods for synthesizing the compound.
Métodos De Síntesis
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be synthesized using a multi-step process that involves the reaction of 1H-benzo[d]imidazole with p-tolylacetic acid, followed by the reaction of the resulting compound with 2-bromoethyl p-tolyl ether and pyrrolidin-2-one. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been found to have various scientific research applications, including its use as a fluorescent probe for imaging biological systems. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-7-11-22(12-8-19)30-18-21(17-26(30)31)27-28-24-5-3-4-6-25(24)29(27)15-16-32-23-13-9-20(2)10-14-23/h3-14,21H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSMJHVUBAWQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)
![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

